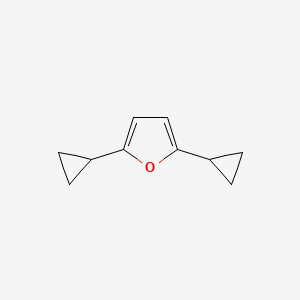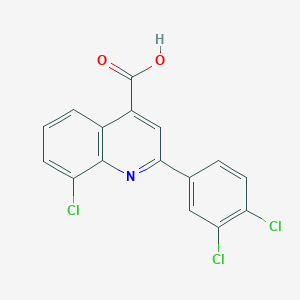
Ácido 8-cloro-2-(3,4-diclorofenil)quinolina-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature and are utilized in numerous biological compounds .
Aplicaciones Científicas De Investigación
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid has numerous scientific research applications. It is used in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, quinoline derivatives are known for their antimicrobial, antimalarial, antiviral, anticancer, and anti-inflammatory properties . They are also used in the synthesis of bioactive compounds and as intermediates in various chemical reactions .
Mecanismo De Acción
Target of Action
Quinoline derivatives have been reported to exhibit anti-tumor activity and antibacterial properties . Therefore, it can be inferred that the compound might interact with cellular targets that play a role in tumor growth and bacterial proliferation.
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some quinoline derivatives have been reported to inhibit topoisomerase II, preventing DNA replication and transcription .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, leading to downstream effects such as inhibition of cell growth and proliferation .
Result of Action
Given the reported anti-tumor and antibacterial activities of quinoline derivatives , it can be inferred that the compound might induce cell death or inhibit cell growth in tumor cells or bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Some well-known classical synthesis protocols include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . These methods involve different catalysts and reaction conditions, such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods: Industrial production of quinoline derivatives often involves transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are designed to be efficient and environmentally friendly, ensuring high yields and minimal side effects on the environment.
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce new substituents to the quinoline ring .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid include other quinoline derivatives such as 2-chloroquinoline-3-carbaldehyde and N-cyclooctylquinoline-2-carboxamide .
Uniqueness: What sets 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid apart from other similar compounds is its unique combination of chlorine substituents on the quinoline ring. This structural feature contributes to its distinct chemical properties and biological activities, making it a valuable compound in various scientific research applications.
Propiedades
IUPAC Name |
8-chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO2/c17-11-5-4-8(6-13(11)19)14-7-10(16(21)22)9-2-1-3-12(18)15(9)20-14/h1-7H,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWHMYOZJYLFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2410112.png)
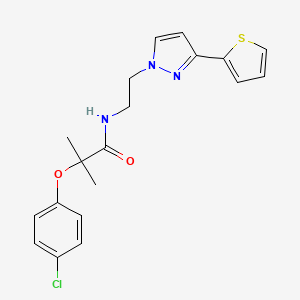
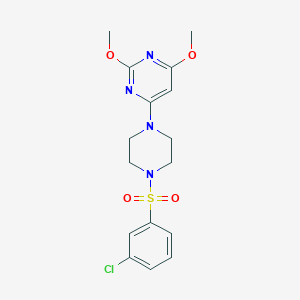
![4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2410117.png)
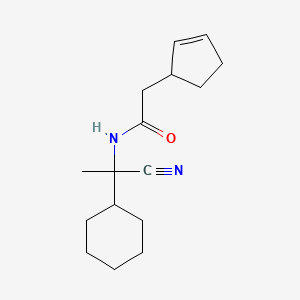
![N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide](/img/structure/B2410121.png)
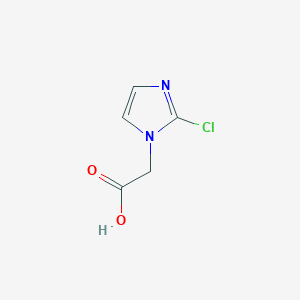
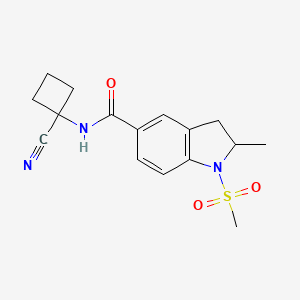
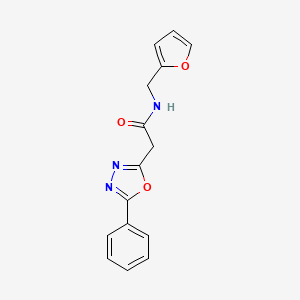
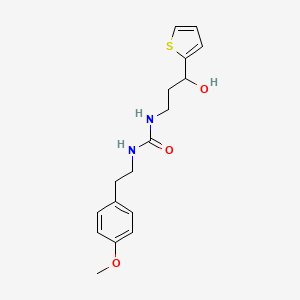
![3-isopentyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2410127.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2410128.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2410129.png)
